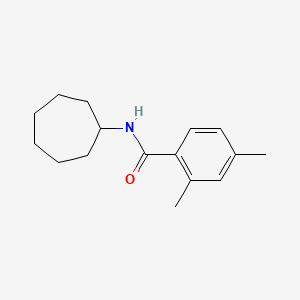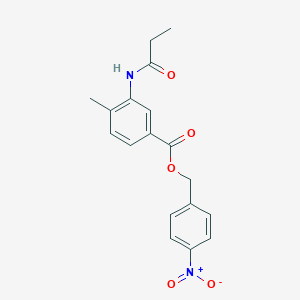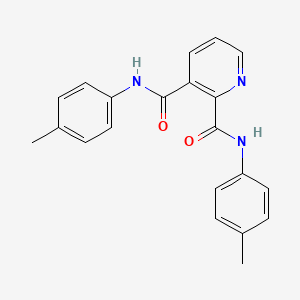
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide (BMPPD) is a chemical compound that has been widely used in scientific research. It belongs to the class of N,N'-disubstituted pyridine-2,3-dicarboxamides and is known for its potential therapeutic properties.
作用機序
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant response genes. Additionally, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been found to inhibit the activity of HDACs, which are enzymes that play a role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. Additionally, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide in lab experiments is its potential therapeutic properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide.
Conclusion:
In conclusion, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide (N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide) is a chemical compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB, Nrf2, and HDAC pathways. While N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has several advantages as a potential therapeutic agent, it also has limitations, such as its low solubility in water. Further research is needed to fully understand the potential therapeutic applications of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide.
合成法
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide can be synthesized by a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by the reaction of the resulting product with ethyl cyanoacetate and ammonium acetate. The final product is obtained by the reaction of the intermediate product with 2-chloronicotinic acid.
科学的研究の応用
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)pyridine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-5-9-16(10-6-14)23-20(25)18-4-3-13-22-19(18)21(26)24-17-11-7-15(2)8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARKRXBMJQCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
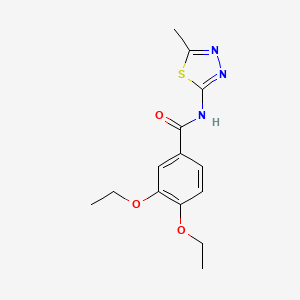
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)
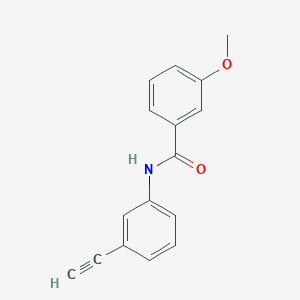
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)
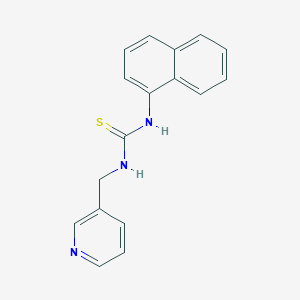
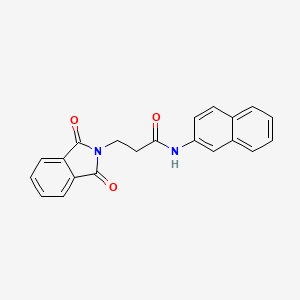
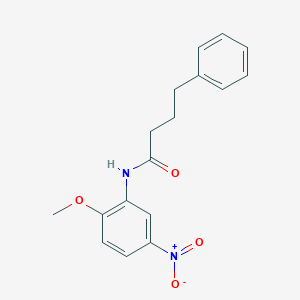
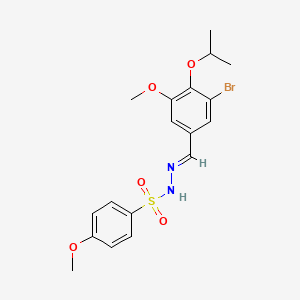
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B5875285.png)
![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)
